molecular formula C14H11Cl2N3O3 B2754487 3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide CAS No. 1259135-74-4

3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide

Cat. No. B2754487
CAS RN: 1259135-74-4
M. Wt: 340.16
InChI Key: JVRCVMKTPILZEX-UHFFFAOYSA-N
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Description

  • Structure :

Synthesis Analysis

The compound can be synthesized using organolithium reagents. Nucleophilic attack on pyrimidines 1, 3, and 9 using N-methylpiperazine results in highly regioselective formation of C-4 substituted products. Reaction with N,N-dimethylethylenediamine exclusively affords the corresponding product .


Molecular Structure Analysis

The compound contains a total of 34 bonds, including aromatic bonds, double bonds, and rotatable bonds. It features a secondary amide group, a nitro group, and a pyridine ring .


Chemical Reactions Analysis

The synthesis of this compound involves cyclization reactions and nucleophilic addition. The reactivity of the C-4 position of halopyrimidines is strongly preferred over C-2. The compound’s structure and functional groups contribute to its potential biological activity .


Physical And Chemical Properties Analysis

  • IR Spectra Peaks : 2206 cm⁻¹ (C≡N), 1678 cm⁻¹ (C=O), 1527 cm⁻¹, 1350 cm⁻¹ (NO₂)

properties

IUPAC Name

3,6-dichloro-N-[1-(3-nitrophenyl)ethyl]pyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11Cl2N3O3/c1-8(9-3-2-4-10(7-9)19(21)22)17-14(20)13-11(15)5-6-12(16)18-13/h2-8H,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVRCVMKTPILZEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC(=CC=C1)[N+](=O)[O-])NC(=O)C2=C(C=CC(=N2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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